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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two inhibitors of 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1): BMS-823778 and INCB13739. Both

compounds have been investigated for their potential in treating metabolic diseases,

particularly type 2 diabetes. This document summarizes their mechanism of action, preclinical

and clinical data, and provides detailed experimental methodologies for key assays.

Mechanism of Action
Both BMS-823778 and INCB13739 are potent and selective inhibitors of 11β-HSD1.[1][2][3][4]

[5][6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to

active cortisol, a glucocorticoid that can contribute to insulin resistance and other features of

the metabolic syndrome.[1][6] By inhibiting 11β-HSD1, these compounds aim to reduce local

cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, thereby

improving insulin sensitivity and glucose metabolism.[1][2][6]
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Caption: Signaling pathway of 11β-HSD1 and point of inhibition.

Preclinical Data Comparison
A summary of the available preclinical data for BMS-823778 and INCB13739 is presented

below. Direct head-to-head preclinical studies are not publicly available; this table compiles

data from separate investigations.
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Parameter BMS-823778 INCB13739

Target 11β-HSD1 11β-HSD1

IC50 (human 11β-HSD1) 2.3 nM[2][4][8] Data not available

Selectivity
>10,000-fold over 11β-HSD-

2[2][8]

Selective for 11β-HSD1 over

other dehydrogenases[7]

In Vivo Efficacy (Animal Model)

Cynomolgus Monkeys: ED50 =

0.6 mg/kg[2][8]Diet-Induced

Obese (DIO) Mice: ED50 = 34

mg/kg[2][4][8]Ex vivo adipose

DIO mouse model: ED50 = 5.2

mg/kg[2][8]

Improved hepatic and

peripheral insulin sensitivity in

patients with T2DM[7]

Oral Bioavailability
44% to 100% in preclinical

species[2][8]
Orally available[1]

Clinical Data Comparison
Both compounds have undergone clinical evaluation. The following table summarizes key

findings from clinical trials.
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Parameter BMS-823778 INCB13739

Highest Development Phase Phase 2 (Discontinued)[3] Phase 2[9]

Patient Population

Type 2 Diabetes,

Hypercholesterolemia,

Hypertension[3][10][11]

Type 2 Diabetes inadequately

controlled by metformin[6][12]

[13][14]

Key Efficacy Findings

Investigated for effects on

atherosclerotic plaque

inflammation and blood

pressure[3][11]

At 200 mg/day for 12 weeks:-

A1C reduction: -0.6%[6][12]

[14][15]- Fasting plasma

glucose reduction: -24

mg/dL[6][12][14][15]- HOMA-

IR reduction: -24%[6][12][14]

[15]- Significant decrease in

total cholesterol, LDL, and

triglycerides in hyperlipidemic

patients[6][12]

Safety and Tolerability
Generally safe and well-

tolerated in healthy subjects[3]

Well-tolerated at all dose levels

with adverse events similar to

placebo[6][12]

Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (General Protocol)
This protocol describes a representative method for determining the in vitro potency of

inhibitors against 11β-HSD1.
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Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.
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Methodology:

Enzyme Preparation: Recombinant human 11β-HSD1 is prepared in an appropriate assay

buffer.

Compound Preparation: Test compounds (BMS-823778 or INCB13739) are serially diluted to

a range of concentrations.

Assay Reaction: The enzyme is pre-incubated with the test compound in a microplate. The

enzymatic reaction is initiated by the addition of the substrate (cortisone) and the cofactor

(NADPH).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a

specific period.

Reaction Termination: The reaction is stopped by the addition of a stop solution.

Detection: The amount of cortisol produced is quantified using a suitable detection method,

such as Homogeneous Time-Resolved Fluorescence (HTRF) or mass spectrometry.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that

causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-

response curve.

In Vivo Pharmacodynamic Assessment in DIO Mice
(General Protocol)
This protocol outlines a typical procedure to evaluate the in vivo efficacy of 11β-HSD1 inhibitors

in a diet-induced obese (DIO) mouse model.

Methodology:

Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity

and insulin resistance.
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Compound Administration: BMS-823778 or another test compound is administered orally at

various doses.

Pharmacodynamic Endpoint: A common method to assess 11β-HSD1 inhibition in vivo is to

measure the conversion of a tracer dose of a labeled glucocorticoid precursor. For example,

after compound administration, a tracer amount of 11-dehydrocorticosterone can be

administered, and the subsequent plasma levels of corticosterone are measured. The

reduction in corticosterone levels reflects the degree of 11β-HSD1 inhibition.

Data Analysis: The dose-response relationship is analyzed to determine the ED50, which is

the dose required to achieve 50% of the maximal effect.

Conclusion
Both BMS-823778 and INCB13739 have demonstrated potent inhibition of 11β-HSD1.

Preclinical data for BMS-823778 shows high potency and selectivity. Clinical data for

INCB13739 indicates efficacy in improving glycemic control and lipid profiles in patients with

type 2 diabetes. While both compounds showed promise, the development of BMS-823778

was discontinued, and INCB13739 did not proceed to Phase 3 trials for unknown reasons.[9]

This comparative guide provides a valuable resource for researchers in the field of metabolic

diseases, offering insights into the pharmacological profiles of these two 11β-HSD1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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